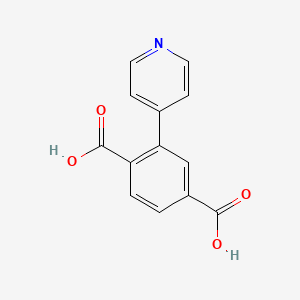
2-(Pyridin-4-yl)terephthalic acid
説明
2-(Pyridin-4-yl)terephthalic acid is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-4-yl)terephthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-4-yl)terephthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Supramolecular Interactions
The compound's supramolecular interactions have been studied extensively, revealing intricate hydrogen bonding patterns that are essential in forming stable crystal structures. For instance, 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water has shown the formation of a linear three-molecule unit due to O—H⋯N hydrogen bonds, assembling into a three-dimensional network through additional hydrogen bonds. This characteristic is crucial in understanding the compound's structural integrity and potential applications in crystal engineering and pharmaceutical formulations (Tan et al., 2012). Similarly, 2,6-bis(benzimidazol-2-yl)pyridine-terephthalic acid-water cocrystal forms a three-dimensional framework via strong intermolecular hydrogen bonding, with water molecules playing a crucial role in linking other molecules (Xiao et al., 2010).
Luminescent Sensors
The compound's derivatives have been utilized in creating lanthanide-MOFs (Metal-Organic Frameworks) with selective multi-responsive luminescent sensing capabilities. Specifically, these frameworks have shown high selectivity, sensitivity, and recyclability for detecting nitrobenzene derivatives-based explosives and certain metal ions, emphasizing the compound's potential in creating sensitive and selective sensors (Zhang et al., 2018).
Hydrogen Bonding Patterns
The co-crystallization studies of pyridine with various carboxylic acids, including terephthalic acid, have provided insights into the nature of intermolecular interactions. This research is significant for understanding the crystal structures and designing materials with desired properties. The patterns of hydrogen bonding observed in these studies are not just limited to the common carboxylic acid head-to-tail ring motif but exhibit a variety of supramolecular hydrogen-bonded motifs (Dale et al., 2004).
Selective Adsorption and Sensing
A notable application of 2-(2-carboxypyridin-4-yl)terephthalic acid is in the synthesis of an indium pyridylcarboxylate framework, which has demonstrated high adsorption selectivity and capacity for cationic dyes in aqueous solutions. Additionally, its luminescence performance indicates its potential as a selective and sensitive sensor for certain organic compounds and pesticides (Chu et al., 2021).
特性
IUPAC Name |
2-pyridin-4-ylterephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-1-2-10(13(17)18)11(7-9)8-3-5-14-6-4-8/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLXQHZNQUNGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)terephthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



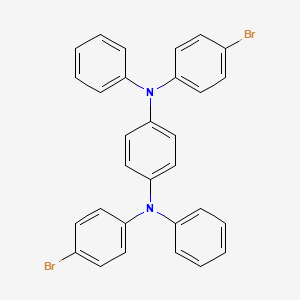
![4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222458.png)
![2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222463.png)
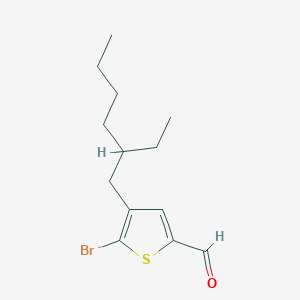
![3,6-Bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-thienyl]-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8222484.png)

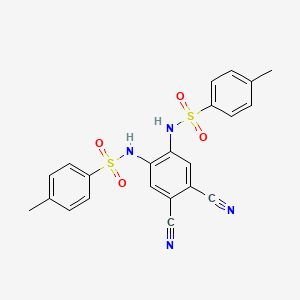


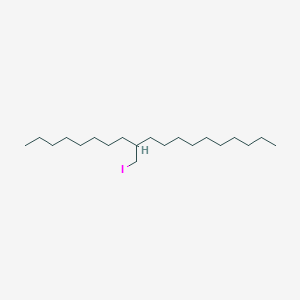
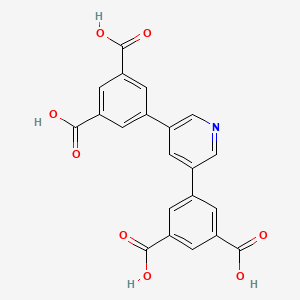
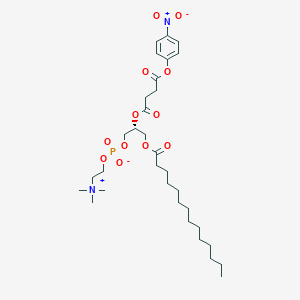
![4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222545.png)
